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Virginiamycin S1 -

Virginiamycin S1

Catalog Number: EVT-8199412
CAS Number:
Molecular Formula: C23H34N6O8
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Source: Isolated from Streptomyces species.
  • Classification: Cyclic polypeptide antibiotic, part of the streptogramin family.
Synthesis Analysis

The synthesis of Virginiamycin S1 has been achieved through various methods, including solid-phase synthesis. A notable approach involves the stepwise condensation of several amino acid precursors, such as D-α-aminobutyric acid, N-methyl-L-phenylalanine, and L-4-oxopipecolic acid. This method allows for the production of analogs with modifications at various positions to enhance biological activity and overcome resistance mechanisms .

Technical Details

  • Solid-phase synthesis: This method addresses challenges like sensitivity to acids and bases through careful selection of deprotection and coupling conditions.
  • Biosynthetic pathway: Utilizes radiotracer techniques to trace the incorporation of amino acids into the virginiamycin structure .
Molecular Structure Analysis

The molecular formula for Virginiamycin S1 is C43H49N7O10C_{43}H_{49}N_{7}O_{10}, with a molecular weight of approximately 823.9 g/mol. The structure features a complex arrangement that includes multiple rings and functional groups characteristic of cyclic depsipeptides.

Structural Details

  • IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentaazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide.
  • SMILES Notation: The compound's SMILES representation provides insight into its structural configuration.
Chemical Reactions Analysis

Virginiamycin S1 participates in various chemical reactions primarily related to its role as an antibiotic. It acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis.

Key Reactions

  1. Inhibition of Protein Synthesis: By preventing aminoacyl-tRNA from binding effectively to the ribosome.
  2. Synergistic Effects: When combined with Virginiamycin M1, it exhibits enhanced antimicrobial activity due to synergistic interactions that improve efficacy against resistant strains .
Mechanism of Action

The mechanism of action for Virginiamycin S1 involves its interaction with the ribosomal RNA within the 50S subunit. This interaction disrupts the normal function of the ribosome during protein synthesis.

Detailed Mechanism

  • Binding Site: Virginiamycin S1 binds to specific sites on the ribosome that facilitate the inhibition of peptide bond formation.
  • Impact on Bacterial Growth: This leads to a cessation of bacterial growth and replication due to halted protein synthesis .
Physical and Chemical Properties Analysis

Virginiamycin S1 is characterized by several physical and chemical properties that define its behavior in various environments.

Key Properties

  • Appearance: White solid.
  • Solubility: Typically soluble in organic solvents; insoluble in water.
  • Stability: Requires storage at -20°C for long-term stability.
PropertyValue
Molecular Weight823.9 g/mol
CAS Number23152-29-6
Purity≥99% (HPLC)
Applications

Virginiamycin S1 has several important applications in both clinical and agricultural settings:

  1. Antibiotic Treatment: Used against infections caused by gram-positive bacteria.
  2. Growth Promoter: Employed in livestock to enhance growth rates and feed efficiency.
  3. Research Applications: Utilized in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic agents.
Biosynthesis and Genetic Regulation of Virginiamycin S1

Streptogramin Biosynthetic Gene Clusters in Streptomyces virginiae

The biosynthesis of Virginiamycin S1 occurs within a specialized 58-kb biosynthetic gene cluster (BGC) in Streptomyces virginiae, designated vis. This cluster is physically adjacent to, yet transcriptionally distinct from, the virginiamycin M1 (vms) cluster. The vis cluster (GenBank: AB283030.2) comprises 27 open reading frames organized into operons governed by pathway-specific regulators. Core enzymatic genes include visA, visB, visC, visD, visE, visF, and visG, alongside resistance genes (varL), regulatory genes (vmsS, vmsT), and tailoring enzymes (virJ, virK). The cluster architecture features two primary transcriptional units: a 3.0-kb visB-visA operon and a 2.7-kb visC-visD operon, each preceded by promoter elements responsive to quorum-sensing signals [1] [2] [9].

Table 1: Key Genes in the Virginiamycin S1 Biosynthetic Cluster

Gene IdentifierProductFunction in Biosynthesis
visAL-Lysine 2-aminotransferaseConverts L-lysine to Δ¹-piperideine-2-carboxylate
visB3-Hydroxypicolinic acid:AMP ligaseActivates 3-HPA for cyclization
visGPhenylglycine synthaseProvides L-phenylglycine precursor
visF/visENonribosomal peptide synthetases (NRPS)Assemble depsipeptide backbone
varLABC transporterConfers self-resistance
vmsSPathway-specific regulatorCoordinates cluster expression

Enzymatic Pathways for Hybrid Polyketide-Nonribosomal Peptide Synthesis

Virginiamycin S1 is a cyclic hexadepsipeptide incorporating nonproteinogenic amino acids, notably L-phenylglycine (L-pheGly) and 3-hydroxypicolinic acid (3-HPA). Its assembly involves coordinated action between nonribosomal peptide synthetases (NRPS) and polyketide synthase (PKS) modules:

  • Precursor Synthesis:
  • L-Lysine Conversion: VisA catalyzes the transamination of L-lysine to Δ¹-piperideine-2-carboxylate, which undergoes spontaneous cyclization to form the 3-HPA moiety. Heterologous expression of visA in Escherichia coli confirmed its substrate specificity and optimal activity at pH 8.0 and 35°C [3] [8].
  • Phenylglycine Provision: VisG, a hydroxyphenylacetyl-CoA dioxygenase homolog, supplies L-pheGly. Disruption of visG abolishes Virginiamycin S1 production, which is restored upon L-pheGly supplementation [4].
  • NRPS Assembly Line:
  • Bimodular NRPS enzymes VisE and VisF activate and incorporate threonine, 2-aminobutyrate, and L-pheGly. VisF exhibits stringent selectivity for L-pheGly, rejecting structural analogs [4].
  • The hybrid PKS-NRPS megasynthetase VirA (58.7 kDa) incorporates glycine via an adenylation domain, confirmed by domain knockout studies [2] [5].

Regulatory Mechanisms of L-Lysine 2-Aminotransferase (VisA) in Virginiamycin S1 Production

VisA initiates the biosynthetic cascade by generating the starter unit 3-HPA. Gene deletion of visA in Streptomyces virginiae eliminates Virginiamycin S1 production but does not affect virginiamycin M1 synthesis or cellular growth. This defect is rescued by exogenous 3-HPA, confirming VisA’s role as the pathway’s gatekeeper enzyme. The visB-visA operon is transcriptionally silent until activated by quorum-sensing signals, ensuring temporal coordination between precursor synthesis and antibiotic production [3] [8] [9].

Role of Autoinducers and Quorum Sensing in Pathway Activation

Virginiamycin S1 biosynthesis is governed by a γ-butyrolactone (GBL) quorum-sensing system centered on virginiae butanolide (VB). Key regulatory dynamics include:

  • VB Biosynthesis and Receptor Binding:VB is synthesized by BarS1, BarS2, and BarX enzymes. Upon reaching a threshold concentration, VB binds the receptor protein BarA (a GBL receptor, GBLR), triggering a conformational change that releases BarA from promoter regions of target genes [10].
  • Transcriptional Activation:BarA derepression activates the pathway-specific regulator vmsS, which induces transcription of the visB-visA and visC-visD operons. Northern blot analyses confirm VB-dependent transcription initiates 1 hour post-VB detection, preceding antibiotic synthesis by 2 hours [1] [9] [10].
  • Cross-Talk with Streptogramin Systems:Similar GBLR/"pseudo-GBLR" pairs (e.g., BarA/BarB in Streptomyces virginiae and SpbR/PapR in Streptomyces pristinaespiralis) fine-tune antibiotic production. BarB, a "pseudo-GBLR" with a basic pI (10.15), likely binds pathway intermediates to modulate feedback inhibition [10].

Table 2: Quorum-Sensing Components in Streptogramin Producers

Regulator TypeStreptomyces virginiaeStreptomyces pristinaespiralisLigand Specificity
GBLR (Acidic pI)BarA (pI 5.51)SpbR (pI 5.2)Virginiae butanolide (VB)
Pseudo-GBLR (Basic pI)BarB (pI 10.15)PapR3 (pI 9.8)Antibiotic intermediates
Effector BiosynthesisBarS1/BarS2/BarXSnbU (P450 monooxygenase)1,4-Butyrolactone derivatives

Properties

Product Name

Virginiamycin S1

IUPAC Name

12-ethyl-15-(methylamino)-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosane-2,5,11,14,18,21,24-heptone

Molecular Formula

C23H34N6O8

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C23H34N6O8/c1-3-14-23(36)29-7-4-5-16(29)21(34)25-10-18(31)28-8-6-13(30)9-17(28)22(35)26-11-19(32)37-12-15(24-2)20(33)27-14/h14-17,24H,3-12H2,1-2H3,(H,25,34)(H,26,35)(H,27,33)

InChI Key

VUSOFOWHIJEBKM-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCC(=O)CC3C(=O)NCC(=O)OCC(C(=O)N1)NC

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCC(=O)CC3C(=O)NCC(=O)OCC(C(=O)N1)NC

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